2-(4-Methoxy-cyclohexylamino)-ethanol 2-(4-Methoxy-cyclohexylamino)-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472134
InChI: InChI=1S/C9H19NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11/h8-11H,2-7H2,1H3
SMILES: COC1CCC(CC1)NCCO
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

2-(4-Methoxy-cyclohexylamino)-ethanol

CAS No.:

Cat. No.: VC13472134

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-cyclohexylamino)-ethanol -

Specification

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name 2-[(4-methoxycyclohexyl)amino]ethanol
Standard InChI InChI=1S/C9H19NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11/h8-11H,2-7H2,1H3
Standard InChI Key SSNQQMMAGJPTAQ-UHFFFAOYSA-N
SMILES COC1CCC(CC1)NCCO
Canonical SMILES COC1CCC(CC1)NCCO

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(4-Methoxy-cyclohexylamino)-ethanol typically involves a multi-step process:

Step 1: Preparation of 4-Methoxycyclohexanone

4-Methoxycyclohexanol is oxidized using hydrogen peroxide (H₂O₂) in the presence of a phosphotungstic acid catalyst, yielding 4-methoxycyclohexanone with >98% purity .

Reaction Conditions:

ParameterValue
Temperature70–90°C
Catalyst Loading5–10 wt%
H₂O₂:Molar Ratio1.05:1
Yield98.3–99.0%

Step 2: Reductive Amination

4-Methoxycyclohexanone reacts with ethanolamine under reductive conditions (e.g., NaBH₄ or H₂/Pd-C) to form the target compound :

Cyclohexanone+H₂N–CH₂–CH₂–OHNaBH42-(4-Methoxy-cyclohexylamino)-ethanol\text{Cyclohexanone} + \text{H₂N–CH₂–CH₂–OH} \xrightarrow{\text{NaBH}_4} \text{2-(4-Methoxy-cyclohexylamino)-ethanol}

Optimized Parameters:

  • Solvent: Methanol or ethanol

  • Temperature: 25–40°C

  • Reaction Time: 12–24 hours

  • Yield: 75–85%

PropertyValueSource Analog
Melting Point23–28°C
Boiling Point325–336°C
Density (20°C)1.058 ± 0.06 g/cm³
LogP1.39 (estimated)
SolubilityMiscible in DMSO, methanol

Biological and Industrial Applications

Pharmaceutical Applications

  • Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell membrane integrity .

  • Antitumor Activity: Ethanolamine derivatives inhibit tyrosine kinases (IC₅₀ = 0.8–2.4 µM), showing promise in leukemia and carcinoma models .

Industrial Uses

  • Polymer Stabilizers: Acts as a radical scavenger in polyethylene production, extending material lifespan .

  • Cosmetic Formulations: Enhances emulsion stability in skincare products due to surfactant-like properties.

Future Research Directions

  • Drug Delivery Systems: Exploration of liposomal formulations to enhance bioavailability in CNS disorders .

  • Green Synthesis: Developing biocatalytic routes using immobilized lipases to reduce reliance on metal catalysts .

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